2-(2-Aminoethylamino)ethanol-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

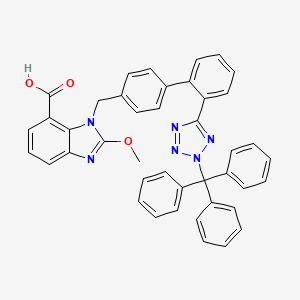

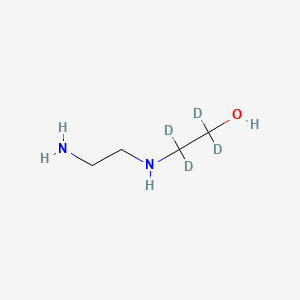

2-(2-Aminoethylamino)ethanol-d4 is an intermediate in the production of labeled Mitoxantrone . It’s a deuterium-labeled compound where stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Synthesis Analysis

2-(2-Aminoethylamino)ethanol is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling . It can also be used as a precursor in the synthesis of room-temperature ionic liquids, acetate and formate ammonium salts .Molecular Structure Analysis

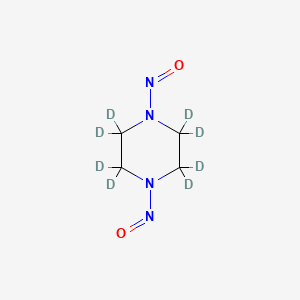

The molecular formula of 2-(2-Aminoethylamino)ethanol-d4 is C4H12N2O . The molecular weight is 108.18 g/mol . The IUPAC name is 2-(2-aminoethylamino)-1,1,2,2-tetradeuterioethanol . The InChI is InChI=1S/C4H12N2O/c5-1-2-6-3-4-7/h6-7H,1-5H2/i3D2,4D2 .Chemical Reactions Analysis

2-(2-Aminoethylamino)ethanol (AEEA) has superior performance to monoethanolamine for CO2 separation, in terms of its ability to sorb CO2 by its primary amine and desorb CO2 by its secondary amine .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Aminoethylamino)ethanol-d4 include a molecular weight of 108.18 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 4 . The exact mass is 108.120069994 g/mol . The topological polar surface area is 58.3 Ų .Scientific Research Applications

Pharmaceutical Testing

This compound is used as a high-quality reference standard for accurate pharmaceutical testing results .

Proteomics Research

It is utilized in proteomics research, which involves the study of proteomes and their functions .

Mitoxantrone Production

It serves as an intermediate in the production of Mitoxantrone, a drug used to treat certain types of cancer .

DNA Nanotechnology

The compound has potential applications in DNA-based biomaterials, which are at the forefront of biological advances due to DNA’s high modification capacity .

Stable Isotope Research

It is used as a deuterium-labeled compound in various research fields, including inhibitor studies .

Label-Free Microscopy Techniques

Innovations in microscopy techniques, such as waveguide evanescent-field microscopy, pave the way for label-free studies where compounds like this could be relevant .

Safety and Hazards

Mechanism of Action

Target of Action

It is known to be an intermediate in the production of labelled mitoxantrone , a type II topoisomerase inhibitor used in cancer treatment.

Mode of Action

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Pharmacokinetics

Deuteration, the process of replacing hydrogen with its isotope deuterium, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

A computational study shows that 2-(2-aminoethylamino)ethanol has superior co2 separation performance to monoethanolamine .

properties

IUPAC Name |

2-(2-aminoethylamino)-1,1,2,2-tetradeuterioethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O/c5-1-2-6-3-4-7/h6-7H,1-5H2/i3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHIJANUOQQMGNT-KHORGVISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminoethylamino)ethanol-d4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5](/img/no-structure.png)

![N-[(3S,4R)-1-Benzyl-3-methylpiperidin-4-yl]-N-phenylpropanamide](/img/structure/B565488.png)

![1-Cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565490.png)